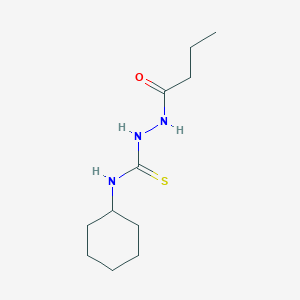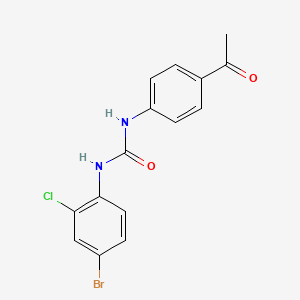
N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide
Übersicht
Beschreibung
N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide, also known as ECB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ECB belongs to the class of carbazole derivatives, which have been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been shown to induce apoptosis by activating the caspase pathway and disrupting the mitochondrial membrane potential. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative disorders, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been shown to reduce cell proliferation and induce apoptosis. In neurodegenerative disorders, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been reported to reduce oxidative stress and inflammation, leading to improved neuronal survival and function. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide in lab experiments is its high purity and yield, which makes it suitable for large-scale production. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. In addition, the exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide. One direction is to further investigate the mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide in different diseases, including cancer and neurodegenerative disorders. This may lead to the development of more effective therapeutic strategies. Another direction is to explore the potential of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide as a drug delivery system, as it has been reported to exhibit good biocompatibility and low toxicity. Finally, the development of new synthesis methods for N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide may lead to the production of analogs with improved properties and therapeutic potential.
Conclusion:
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide, or N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. The synthesis of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide involves the reaction of 9-ethylcarbazole with cyclobutanecarboxylic acid chloride, and the mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide is believed to act through multiple pathways. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(9-ethylcarbazol-3-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-21-17-9-4-3-8-15(17)16-12-14(10-11-18(16)21)20-19(22)13-6-5-7-13/h3-4,8-13H,2,5-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNQSYIQKUMKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)

![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)

![2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4735341.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)

![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)
![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735388.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)